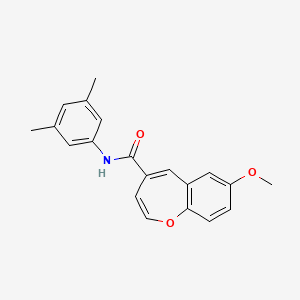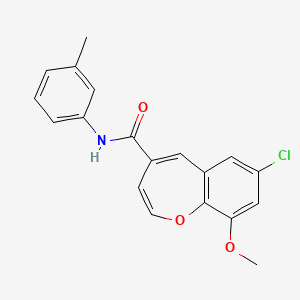
N-(3,5-dimethylphenyl)-7-methoxy-1-benzoxepine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-dimethylphenyl)-7-methoxy-1-benzoxepine-4-carboxamide is a synthetic organic compound that belongs to the class of benzoxepines Benzoxepines are heterocyclic compounds containing a benzene ring fused to an oxepine ring
Vorbereitungsmethoden
The synthesis of N-(3,5-dimethylphenyl)-7-methoxy-1-benzoxepine-4-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dimethylaniline and 7-methoxy-1-benzoxepine-4-carboxylic acid.
Amidation Reaction: The carboxylic acid group of 7-methoxy-1-benzoxepine-4-carboxylic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The activated carboxylic acid then reacts with 3,5-dimethylaniline to form the desired amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Analyse Chemischer Reaktionen
N-(3,5-dimethylphenyl)-7-methoxy-1-benzoxepine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents for these reactions include halides and alkoxides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-(3,5-dimethylphenyl)-7-methoxy-1-benzoxepine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent. It may exhibit properties such as anti-inflammatory, analgesic, or anticancer activities.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: Researchers investigate the compound’s interactions with biological molecules, such as proteins and nucleic acids, to understand its potential therapeutic effects.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities.
Wirkmechanismus
The mechanism of action of N-(3,5-dimethylphenyl)-7-methoxy-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets within biological systems. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, leading to reduced inflammation and pain.
Vergleich Mit ähnlichen Verbindungen
N-(3,5-dimethylphenyl)-7-methoxy-1-benzoxepine-4-carboxamide can be compared with other similar compounds, such as:
- N-(2,3-dimethylphenyl)-7-methoxy-1-benzoxepine-4-carboxamide
- N-(3,4-dimethylphenyl)-7-methoxy-1-benzoxepine-4-carboxamide
- N-(2,5-dimethylphenyl)-7-methoxy-1-benzoxepine-4-carboxamide
These compounds share structural similarities but may exhibit different chemical and biological properties due to variations in the position of the methyl groups on the phenyl ring
Eigenschaften
Molekularformel |
C20H19NO3 |
|---|---|
Molekulargewicht |
321.4 g/mol |
IUPAC-Name |
N-(3,5-dimethylphenyl)-7-methoxy-1-benzoxepine-4-carboxamide |
InChI |
InChI=1S/C20H19NO3/c1-13-8-14(2)10-17(9-13)21-20(22)15-6-7-24-19-5-4-18(23-3)12-16(19)11-15/h4-12H,1-3H3,(H,21,22) |
InChI-Schlüssel |
LXMPJYVDZQACIR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CC3=C(C=CC(=C3)OC)OC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-methylbenzyl)-2-({4-[(4-methylphenyl)sulfonyl]-2-phenyl-1H-imidazol-5-yl}sulfanyl)acetamide](/img/structure/B11325720.png)
![Benzyl 2-{[4-(4-chlorophenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}acetate](/img/structure/B11325724.png)
![7-butyl-8,9-dimethyl-2-(3-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11325728.png)
![2-[(E)-2-(4-chlorophenyl)ethenyl]-5-[4-(phenoxyacetyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B11325738.png)
![N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(4-bromophenoxy)acetamide](/img/structure/B11325746.png)
![N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)-2-methylbenzamide](/img/structure/B11325753.png)
![3-methyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11325759.png)

![5-(3-bromophenyl)-1,3-dimethyl-6-[3-(trifluoromethyl)phenyl]-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11325774.png)

![2-methyl-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide](/img/structure/B11325807.png)
![N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B11325813.png)
![N-[2-(4-methoxyphenyl)ethyl]-7-(2-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11325816.png)
